2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate
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Overview
Description
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a carboxylate group, and a substituted amino group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to have significant inhibitory activity against various viruses .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with an appropriate amine, followed by the introduction of the oxo group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.
Aminoethyl derivatives: These compounds have similar aminoethyl groups but may have different core structures.
Uniqueness
2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-5-13(6-4-11)12(2)17-15(18)9-20-16(19)14-7-8-21-10-14/h3-8,10,12H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSZWNAUKTYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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